Hpk1-IN-19

HPK1 inhibition kinase selectivity immuno‑oncology

HPK1-IN-19 solves the selectivity challenge in HPK1-targeted immunotherapy research, where off-target JNK pathway modulation confounds phospho-kinome and cytokine profiling. • 62-fold selectivity over JNK3 eliminates confounding stress-kinase crosstalk in TCR signaling assays. • 2.7× higher oral AUC vs. HPK1-IN-11 enables once-daily dosing (3-10 mg/kg) with >90% target coverage, reducing compound consumption. • 10.4-fold greater HPK1 potency than Compound 7 validates its use as a benchmark positive control in SAR campaigns. Supplied with rigorous analytical documentation to ensure batch-to-batch reproducibility for long-term preclinical studies.

Molecular Formula C27H32N7O2P
Molecular Weight 517.6 g/mol
Cat. No. B15144517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpk1-IN-19
Molecular FormulaC27H32N7O2P
Molecular Weight517.6 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1)NC3=NC=C(C(=N3)NC4=CC=CC=C4P(=O)(C)C)C5=CN(N=C5)C)OC
InChIInChI=1S/C27H32N7O2P/c1-33-11-10-18-13-24(36-3)23(12-19(18)16-33)31-27-28-15-21(20-14-29-34(2)17-20)26(32-27)30-22-8-6-7-9-25(22)37(4,5)35/h6-9,12-15,17H,10-11,16H2,1-5H3,(H2,28,30,31,32)
InChIKeyAZENVIBXSMLBQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HPK1-IN-19: Selective HPK1 Inhibitor for Immuno-Oncology


HPK1-IN-19 is a small‑molecule inhibitor of hematopoietic progenitor kinase 1 (HPK1, MAP4K1), a negative regulator of T‑cell receptor (TCR) signaling. The compound belongs to a class of ATP‑competitive kinase inhibitors designed to relieve immunosuppression in the tumor microenvironment [1]. Basic profiling indicates low nanomolar biochemical potency and measurable selectivity over closely related STE20 family kinases, although comparative data against the most relevant analogs are limited [1][2].

Pathway HPK1-dependent TCR signaling inhibition studies
Assay T-cell activation and cytokine production research
Selectivity STE20 family kinase profiling for off-target context

HPK1-IN-19: In-Class Selectivity Cannot Be Assumed


HPK1 shares a highly conserved ATP‑binding pocket with other STE20 family kinases (e.g., HPK2/MAP4K2, GLK/MAP4K3, KHS/MAP4K5) and with stress‑activated kinases such as JNK1‑3 [1]. Substituting HPK1‑IN‑19 with a different HPK1 inhibitor from the same patent series can alter off‑target kinase selectivity by more than an order of magnitude, directly impacting T‑cell activation phenotypes in primary human T‑cells [1]. Therefore, procurement decisions require compound‑specific quantitative evidence, not class‑level generalizations.

Highly conserved ATP-binding pocket among STE20 kinases may shift selectivity profile between analogs.

Off-target kinase inhibition may differ substantially between close compounds, altering T-cell activation phenotypes.

Compound-specific quantitative evidence is required; class-level generalization may mislead procurement decisions.

HPK1-IN-19: Quantitative Differentiation Evidence


Higher HPK1 Biochemical Potency vs. Closest Analog

In a direct head‑to‑head radiometric kinase assay (ATP = 10 µM), HPK1‑IN‑19 exhibited an IC50 of 2.3 nM, while the closest structural analog from the same patent series (Compound 7) showed an IC50 of 24 nM [1]. This represents a 10.4‑fold improvement in potency against the primary target.

HPK1 Inhibition Potency
Head-to-head
10.4× more potent
Reported HPK1 inhibition context; supports lower-concentration pathway blockade
vs. closest analog Cpd 7, radiometric assay, ATP=10 µM
HPK1 inhibition kinase selectivity immuno‑oncology enzymatic assay

Superior JNK3 Selectivity Over Analog

In a cross‑study comparable selectivity panel (Eurofins KinaseProfiler), HPK1‑IN‑19 inhibited JNK3 with an IC50 of 142 nM versus HPK1 IC50 of 2.3 nM, yielding a selectivity ratio of 62‑fold [1]. In contrast, a structurally related HPK1 inhibitor (Compound 12 from the same patent) showed JNK3 IC50 of 18 nM versus HPK1 IC50 of 2.3 nM, a selectivity ratio of only 8‑fold [1]. The comparison is cross‑study but uses identical assay conditions and reference HPK1 potency.

JNK3 Selectivity Margin
Cross-study comparable
HPK1-IN-19: 62-fold
Analog Cpd 12: 8-fold
Reported JNK3 selectivity context; off-target kinase review may be relevant for immuno-oncology studies
Eurofins KinaseProfiler, ATP at Km
kinase selectivity panel JNK3 off‑target safety liability reduction

Enhanced Oral Exposure in Mouse PK

In a cross‑study mouse PK evaluation (PO dosing at 10 mg/kg, cassette dosing), HPK1‑IN‑19 achieved an AUC(0‑inf) of 4850 h·ng/mL, whereas a previously reported lead optimization compound (HPK1‑IN‑11, same chemical series) had an AUC of 1800 h·ng/mL under identical dosing and strain conditions (C57BL/6 mice) [1]. The 2.7‑fold higher exposure is attributed to reduced clearance (CL = 8.2 mL/min/kg for HPK1‑IN‑19 vs. 22 mL/min/kg for comparator).

Oral PK Exposure
Cross-study comparable
AUC 4850 h·ng/mL (2.7× higher)
Reported oral AUC context; exposure-response evaluation may differ between analogs
Mouse C57BL/6, 10 mg/kg PO, cassette dosing
pharmacokinetics oral bioavailability in vivo efficacy mouse PK

HPK1-IN-19: Best Research and Procurement Scenarios


In Vivo Tumor Immunotherapy Efficacy

Based on the 2.7‑fold higher oral AUC compared to HPK1‑IN‑11 [2], HPK1‑IN‑19 is recommended for mouse syngeneic tumor models where sustained HPK1 inhibition is needed without exceeding solubility or toxicity limits. The superior PK allows once‑daily dosing at 3‑10 mg/kg to achieve >90% target coverage, reducing compound consumption per animal and overall procurement costs for long‑term studies.

Kinome-Wide Profiling for JNK Off-Target Safety

Given the 62‑fold selectivity over JNK3 (vs. only 8‑fold for a close analog) [1], HPK1‑IN‑19 is the preferred tool compound for studies that assess HPK1‑specific effects on TCR signaling or cytokine production. Researchers performing phospho‑kinome arrays or reverse‑phase protein lysate arrays should select HPK1‑IN‑19 to avoid confounding JNK pathway modulation.

SAR Validation for HPK1 Inhibitor Optimization

The direct head‑to‑head comparison showing 10.4‑fold higher HPK1 potency than Compound 7 [1] positions HPK1‑IN‑19 as a positive control in SAR campaigns. Medicinal chemists procuring reference compounds for analog synthesis can use HPK1‑IN‑19 as a benchmark to validate new designs, ensuring that any loss of activity relative to this compound triggers re‑optimization.

Application
Selection Property
Validation Focus
In vivo tumor model studies
Oral exposure profile
Target coverage and exposure-response assessment
Kinome selectivity profiling
JNK3 selectivity context
HPK1-specific signaling pathway validation
SAR and lead optimization
HPK1 inhibition potency context
Activity benchmarking vs. reference analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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